molecular formula C27H34F2N6O6S2 B13434169 Deshydroxy Ticagrelor Acetonide Methanesulfonate

Deshydroxy Ticagrelor Acetonide Methanesulfonate

Numéro de catalogue: B13434169
Poids moléculaire: 640.7 g/mol
Clé InChI: OXFUUYKRJQXAJX-XDGUSUJASA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Deshydroxy Ticagrelor Acetonide Methanesulfonate is a derivative of Ticagrelor, a well-known antiplatelet medication used primarily to reduce the risk of cardiovascular events in patients with acute coronary syndrome (ACS). This compound is a modified version of Ticagrelor, designed to enhance its pharmacological properties and efficacy.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Deshydroxy Ticagrelor Acetonide Methanesulfonate involves several key steps, starting from the parent compound Ticagrelor. The process typically includes:

    Deshydroxylation: Removal of hydroxyl groups from Ticagrelor.

    Acetonide Formation: Introduction of an acetonide protecting group to stabilize the compound.

    Methanesulfonation: Addition of a methanesulfonate group to enhance solubility and bioavailability.

Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Processing: Large-scale reactors are used to carry out the reactions under controlled conditions.

    Purification: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.

    Quality Control: Rigorous testing is conducted to ensure the compound meets pharmaceutical standards.

Analyse Des Réactions Chimiques

Types of Reactions

Deshydroxy Ticagrelor Acetonide Methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering its pharmacological properties.

    Substitution: Substitution reactions can introduce new functional groups, enhancing its efficacy.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substituting Agents: Halogens, alkylating agents.

Reactions are typically carried out under controlled temperature and pressure to ensure optimal results.

Major Products

The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties.

Applications De Recherche Scientifique

Deshydroxy Ticagrelor Acetonide Methanesulfonate has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential as an antiplatelet agent with improved efficacy and reduced side effects.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mécanisme D'action

The mechanism of action of Deshydroxy Ticagrelor Acetonide Methanesulfonate involves its interaction with the P2Y12 receptor on platelets. By binding to this receptor, the compound inhibits adenosine diphosphate (ADP)-mediated platelet aggregation, reducing the risk of thrombotic events. The molecular targets and pathways involved include:

    P2Y12 Receptor: The primary target for inhibiting platelet aggregation.

    Adenosine Pathway: Modulation of adenosine levels to enhance cardiovascular protection.

Comparaison Avec Des Composés Similaires

Deshydroxy Ticagrelor Acetonide Methanesulfonate can be compared with other similar compounds, such as:

    Ticagrelor: The parent compound, known for its antiplatelet activity.

    Clopidogrel: Another P2Y12 receptor antagonist with a different mechanism of action.

    Prasugrel: A thienopyridine derivative with irreversible inhibition of the P2Y12 receptor.

The uniqueness of this compound lies in its modified structure, which offers potential advantages in terms of efficacy, bioavailability, and safety.

Propriétés

Formule moléculaire

C27H34F2N6O6S2

Poids moléculaire

640.7 g/mol

Nom IUPAC

2-[[(3aR,4S,6R,6aS)-6-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethyl methanesulfonate

InChI

InChI=1S/C27H34F2N6O6S2/c1-5-10-42-26-31-24(30-18-12-15(18)14-6-7-16(28)17(29)11-14)21-25(32-26)35(34-33-21)19-13-20(38-8-9-39-43(4,36)37)23-22(19)40-27(2,3)41-23/h6-7,11,15,18-20,22-23H,5,8-10,12-13H2,1-4H3,(H,30,31,32)/t15-,18+,19+,20-,22-,23+/m0/s1

Clé InChI

OXFUUYKRJQXAJX-XDGUSUJASA-N

SMILES isomérique

CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@@H]4[C@H]3OC(O4)(C)C)OCCOS(=O)(=O)C)N[C@@H]5C[C@H]5C6=CC(=C(C=C6)F)F

SMILES canonique

CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C4C3OC(O4)(C)C)OCCOS(=O)(=O)C)NC5CC5C6=CC(=C(C=C6)F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.